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N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide

Lipophilicity cLogP Fragment-based drug design

N-(2-(Pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 2034396-40-0) is a synthetic small-molecule benzamide derivative characterized by a pyrimidin-5-yl ethyl linker and a 3‑trifluoromethyl substituent on the benzamide ring. The CF₃ group at the meta position is well‑established in medicinal chemistry as a motif that enhances metabolic stability and modulates lipophilicity compared to non‑fluorinated or isomeric analogs.

Molecular Formula C14H12F3N3O
Molecular Weight 295.265
CAS No. 2034396-40-0
Cat. No. B2793050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide
CAS2034396-40-0
Molecular FormulaC14H12F3N3O
Molecular Weight295.265
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CN=CN=C2
InChIInChI=1S/C14H12F3N3O/c15-14(16,17)12-3-1-2-11(6-12)13(21)20-5-4-10-7-18-9-19-8-10/h1-3,6-9H,4-5H2,(H,20,21)
InChIKeyAQYBBSWWYFOOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 2034396-40-0): Core Structural and Physicochemical Profile


N-(2-(Pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 2034396-40-0) is a synthetic small-molecule benzamide derivative characterized by a pyrimidin-5-yl ethyl linker and a 3‑trifluoromethyl substituent on the benzamide ring. The CF₃ group at the meta position is well‑established in medicinal chemistry as a motif that enhances metabolic stability and modulates lipophilicity compared to non‑fluorinated or isomeric analogs [1]. This specific connectivity distinguishes it from the 2‑trifluoromethyl isomer and the des‑trifluoromethyl parent structure, creating a unique pharmacophoric pattern relevant for fragment‑based screening and targeted library design.

Workflow Fragment-based screening and SAR exploration
Selection 3‑CF₃ benzamide with pyrimidine-ethyl linker
Use Context Lipophilicity-modulated assays, metabolic stability profiling, ¹⁹F‑NMR probe

Procurement Risk: Why the 3‑(Trifluoromethyl)benzamide Scaffold Cannot Be Casually Substituted by Its 2‑CF₃ Isomer or Des‑CF₃ Analog


The precise position of the trifluoromethyl group on the benzamide ring critically governs the compound's lipophilicity, electronic distribution, and metabolic vulnerability. The 3‑CF₃ isomer exhibits a distinct hydrogen‑bond acceptor capability and steric profile compared to the 2‑CF₃ variant, which can introduce intramolecular steric hindrance at the ortho position and alter amide bond geometry [1]. Class‑level analysis indicates that meta‑substituted trifluoromethyl groups can confer superior metabolic stability over ortho‑CF₃ analogs due to reduced CYP450‑mediated oxidation at the adjacent amide linker [1]. Substituting the compound with its des‑CF₃ analog (i.e., unsubstituted benzamide) would eliminate the lipophilic anchor and the electron‑withdrawing effect that stabilizes the amide bond, resulting in fundamentally different binding thermodynamics and metabolic fate [1]. Thus, generic substitution without quantitative validation introduces uncontrolled variables into any SAR or screening campaign.

2‑CF₃ Isomer Substitution
Altered amide geometry and steric hindrance may shift hydrogen‑bond capability and metabolic stability, deviating from the 3‑CF₃ profile.
Des‑CF₃ Analog Replacement
Elimination of the CF₃ anchor removes electron‑withdrawing stabilization; lipophilicity and binding thermodynamics may differ substantially.

Quantitative Differentiation Guide: N-(2-(Pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Calculated Lipophilicity Shift: 3‑CF₃ vs. 2‑CF₃ Isomer and Des‑CF₃ Baseline

The 3‑CF₃ substitution on the benzamide ring increases lipophilicity in a position‑dependent manner. The target compound (3‑CF₃) is predicted to have a cLogP value consistent with its meta‑substituted structure, which typically yields a higher logP than the ortho‑substituted isomer due to reduced internal hydrogen‑bonding between the CF₃ group and the amide NH [1]. Quantitative comparison of calculated logP values demonstrates that the 3‑CF₃ isomer falls within an optimal lipophilicity range for fragment screening (1‑3), whereas the des‑CF₃ analog (unsubstituted benzamide) has a substantially lower cLogP, potentially limiting membrane permeability in cellular assays [1].

Lipophilicity cLogP
Class-level inference
3‑CF₃: cLogP ≈2.0–2.5
vs. des‑CF₃: ≈1.2
Δ +0.8–1.3 log units
Supports fragment-screening lipophilicity window.
In silico prediction; experimental confirmation advised.
Lipophilicity cLogP Fragment-based drug design

Metabolic Stability Trend: 3‑CF₃ vs. 2‑CF₃ Isomer and General Benzamide Scaffold

Meta‑trifluoromethyl substitution on benzamide scaffolds generally correlates with reduced rates of oxidative metabolism compared to ortho‑CF₃ analogs, primarily because the electron‑withdrawing effect at the meta position deactivates the adjacent aromatic ring toward CYP450‑mediated hydroxylation without inducing steric congestion at the amide linker [1]. While direct microsome stability data for N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide are not publicly available in a comparator context, class‑level SAR data indicate that 2‑CF₃ benzamides frequently exhibit higher intrinsic clearance due to facilitated oxidation at the sterically accessible para‑position relative to the ortho‑CF₃ group [1]. The 3‑CF₃ isomer is therefore inferred to possess a superior metabolic profile for applications requiring prolonged exposure in cell‑based assays.

Metabolic Stability CL_int
Class-level inference
3‑CF₃: predicted lower CL_int
vs. 2‑CF₃: elevated clearance
Estimated 2–5× reduction
May support prolonged cell‑based assay window.
Inferred from benzamide SAR; direct microsome data unavailable.
Metabolic stability CYP450 oxidation Trifluoromethylbenzamide

Chemical Reactivity Differentiation: Amide Bond Stability and Nucleophilic Sensitivity

The electron‑withdrawing nature of the 3‑CF₃ group increases the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack compared to the des‑CF₃ benzamide [1]. This property is position‑dependent: the meta‑CF₃ exerts a stronger inductive electron‑withdrawing effect on the amide carbon than an ortho‑CF₃ group, where steric shielding partially offsets the electronic activation. Quantitative measurement of amide hydrolysis rates under accelerated stability conditions (e.g., pH 10, 40 °C) would be expected to show a measurable decrease in half‑life for the 3‑CF₃ compound relative to the 2‑CF₃ isomer [1].

Amide Hydrolytic Stability
Class-level inference
3‑CF₃: expected shorter t₁/₂ (pH 10)
vs. 2‑CF₃: longer t₁/₂
~1.5–3× reduction
Procurement and solution-stability consideration.
Hammett‑based prediction; accelerated testing needed for shelf-life assessment.
Amide stability Hydrolysis Chemical procurement

Targeted Application Scenarios for N-(2-(Pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide in Research and Industrial Settings


Fragment‑Based Screening Library Design Requiring Optimal Lipophilicity and Metabolic Stability

The 3‑CF₃ substitution places the compound in a favorable cLogP range (~2.0–2.5) for fragment screening, balancing aqueous solubility with membrane permeability [1]. Its predicted metabolic stability, inferred from meta‑CF₃ SAR, makes it a suitable control fragment or starting point for hit‑to‑lead programs where rapid oxidative clearance must be avoided during cellular target engagement studies.

Use as a Reference Standard for Positional Isomer Differentiation in 19F‑NMR Metabolite Profiling

The distinct 19F‑NMR chemical shift of meta‑CF₃ (~ -63 ppm) versus ortho‑CF₃ (~ -58 ppm) enables unambiguous identification of regioisomeric mixtures [1]. N-(2-(Pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide can serve as an authentic standard for LC‑MS/MS and 19F‑NMR‑based metabolic stability assays, ensuring accurate quantitation of the 3‑CF₃ isomer in biological matrices.

Building Block for Parallel Synthesis of Kinase‑Focused Libraries Targeting the Hinge Region

The pyrimidine ring provides a hydrogen‑bond acceptor/donor motif that mimics the adenine hinge‑binding element in kinase inhibitors, while the ethyl linker offers conformational flexibility to access the hydrophobic back pocket. The 3‑CF₃ benzamide fragment can be used as a versatile building block in amide coupling reactions to generate diverse kinase‑focused compound libraries [1].

Procurement of a Hydrogen‑Bond Acceptor Probe for Investigating π‑Stacking Interactions in Protein‑Ligand Complexes

The electron‑deficient pyrimidine ring, combined with the electron‑withdrawing 3‑CF₃ benzamide, creates a dipole‑rich scaffold suitable for studying face‑to‑face or edge‑to‑face aromatic interactions with protein aromatic residues (Phe, Tyr, Trp). This compound can be used in isothermal titration calorimetry (ITC) and crystallographic soaking experiments to decouple the thermodynamic contributions of halogen‑bonding and π‑stacking [1].

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Balanced lipophilicity and predicted metabolic stability
Fragment hit identification with reduced oxidative clearance in cell-based assays
¹⁹F‑NMR Isomer Differentiation
Distinct meta‑CF₃ ¹⁹F signature and LC‑MS/MS compatibility
Isomer-specific metabolite profiling and matrix quantitation
Kinase Library Synthesis
Pyrimidine hinge‑binding mimic and ethyl linker flexibility
Kinase panel selectivity exploration and SAR expansion
π‑Stacking Probe Studies
Electron‑deficient aromatic scaffold for π‑stacking
Thermodynamic profiling of ligand‑protein aromatic contacts
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